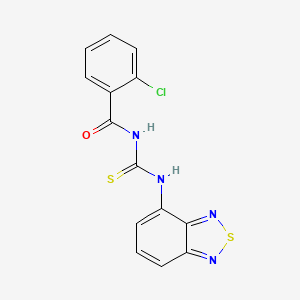![molecular formula C23H25N3O2 B6114050 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B6114050.png)
4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core, a piperazine ring, and a phenylcarbonyl group, making it a complex molecule with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group can be attached using acylation reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one would depend on its specific biological targets. Generally, indole derivatives can interact with various receptors, enzymes, or ion channels. The piperazine ring might enhance binding affinity or selectivity, while the phenylcarbonyl group could influence the compound’s pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-indol-3-yl)butan-1-one: Lacks the piperazine and phenylcarbonyl groups.
1-(4-(Phenylcarbonyl)piperazin-1-yl)butan-1-one: Lacks the indole core.
4-(1H-indol-3-yl)-1-(piperazin-1-yl)butan-1-one: Lacks the phenylcarbonyl group.
Uniqueness
The uniqueness of 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one lies in its combination of the indole core, piperazine ring, and phenylcarbonyl group, which might confer unique biological activities and pharmacological properties.
Propiedades
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-4-(1H-indol-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(12-6-9-19-17-24-21-11-5-4-10-20(19)21)25-13-15-26(16-14-25)23(28)18-7-2-1-3-8-18/h1-5,7-8,10-11,17,24H,6,9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJOMTGJMONRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113981.png)

![N-(2,5-dimethoxybenzyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113993.png)
![2-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6114001.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6114006.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6114016.png)
![4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6114022.png)
![N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6114025.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6114037.png)
![2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B6114044.png)
![1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide](/img/structure/B6114051.png)
![4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6114053.png)
![3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B6114063.png)
